molecular formula C13H11ClO B6380625 2-Chloro-4-(3-methylphenyl)phenol, 95% CAS No. 1261901-88-5

2-Chloro-4-(3-methylphenyl)phenol, 95%

Cat. No. B6380625
CAS RN: 1261901-88-5
M. Wt: 218.68 g/mol
InChI Key: QKZMQJQIRQHOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-methylphenyl)phenol, 95% (2C4MPP) is a chemical compound that is widely used in laboratory experiments and scientific research. It is a white crystalline solid with a melting point of approximately 122°C. It is soluble in water, methanol, and ethanol, and is insoluble in benzene and ether. 2C4MPP is a versatile compound with a wide range of applications in scientific research and laboratory experiments.

Mechanism of Action

2-Chloro-4-(3-methylphenyl)phenol, 95% is a versatile compound that can be used in various reactions. It can act as a nucleophile, an electrophile, or a catalyst in various reactions. As a nucleophile, it can react with electrophiles, such as alkyl halides, to form new covalent bonds. As an electrophile, it can react with nucleophiles, such as amines, to form new covalent bonds. As a catalyst, it can facilitate various reactions, such as the reaction between an electrophile and a nucleophile.
Biochemical and Physiological Effects
2-Chloro-4-(3-methylphenyl)phenol, 95% is a versatile compound that has a wide range of applications in scientific research and laboratory experiments. It has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have antibacterial and antifungal activity. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activity.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3-methylphenyl)phenol, 95% is a versatile compound that has a wide range of applications in laboratory experiments and scientific research. One of the main advantages of using 2-Chloro-4-(3-methylphenyl)phenol, 95% in laboratory experiments is its high purity, which makes it an ideal reagent for various reactions. In addition, it is relatively inexpensive and readily available. However, one of the main limitations of using 2-Chloro-4-(3-methylphenyl)phenol, 95% in laboratory experiments is its relatively low solubility in water, which can limit its use in certain reactions.

Future Directions

The use of 2-Chloro-4-(3-methylphenyl)phenol, 95% in laboratory experiments and scientific research is still in its early stages, and there are many potential future directions that could be explored. For example, further research could be conducted to investigate the potential applications of 2-Chloro-4-(3-methylphenyl)phenol, 95% in the synthesis of other compounds and pharmaceuticals. In addition, further research could be conducted to investigate the potential biochemical and physiological effects of 2-Chloro-4-(3-methylphenyl)phenol, 95%. Finally, further research could be conducted to investigate the potential advantages and limitations of using 2-Chloro-4-(3-methylphenyl)phenol, 95% in laboratory experiments and scientific research.

Synthesis Methods

2-Chloro-4-(3-methylphenyl)phenol, 95% can be synthesized through a three-step reaction. The first step involves the reaction of 3-methylphenol with chloroacetic acid in the presence of a mild base, such as sodium carbonate. The second step involves the reaction of the resulting intermediate with sodium hydroxide to form a sodium salt. The third step involves the reaction of the sodium salt with a strong acid, such as hydrochloric acid, to form 2-Chloro-4-(3-methylphenyl)phenol, 95%.

Scientific Research Applications

2-Chloro-4-(3-methylphenyl)phenol, 95% is a versatile compound that has a wide range of applications in scientific research and laboratory experiments. It has been used in the synthesis of various compounds, such as 2-chloro-4-methylphenylmethylsulfide, 2-chloro-4-methylphenylmethylsulfoxide, and 2-chloro-4-methylphenylmethylsulfone. It has also been used in the synthesis of various dyes, such as 2-chloro-4-methylphenylmethylsulfonate and 2-chloro-4-methylphenylmethylsulfonamide. In addition, 2-Chloro-4-(3-methylphenyl)phenol, 95% has been used in the synthesis of various pharmaceuticals, such as 2-chloro-4-methylphenylmethylsulfonamides and 2-chloro-4-methylphenylmethylsulfonamidoethanol.

properties

IUPAC Name

2-chloro-4-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(14)8-11/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZMQJQIRQHOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685826
Record name 3-Chloro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-methylphenyl)phenol

CAS RN

1261901-88-5
Record name 3-Chloro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.